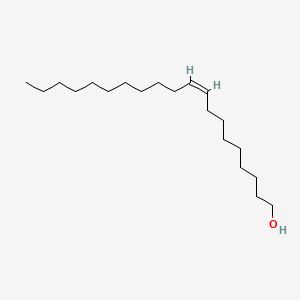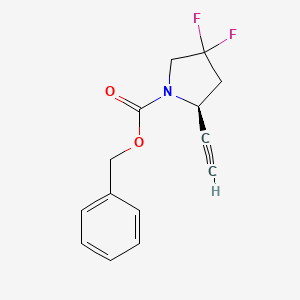
Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structural features It contains a benzyl group, an ethynyl group, and a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents under controlled conditions.
Ethynylation: The ethynyl group is added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Benzylation: The final step involves the benzylation of the pyrrolidine ring using benzyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function. The difluoropyrrolidine moiety may interact with enzymes, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzyl (S)-2-ethynylpyrrolidine-1-carboxylate: Lacks the difluoro groups, resulting in different reactivity and biological activity.
Benzyl (S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, leading to distinct chemical properties.
Benzyl (S)-2-ethynyl-4,4-dichloropyrrolidine-1-carboxylate:
Uniqueness: The presence of both ethynyl and difluoro groups in Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13F2NO2 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
benzyl (2S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-12-8-14(15,16)10-17(12)13(18)19-9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2/t12-/m1/s1 |
InChI Key |
ZXQGLKHRZSVGKH-GFCCVEGCSA-N |
Isomeric SMILES |
C#C[C@@H]1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
C#CC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13321990.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
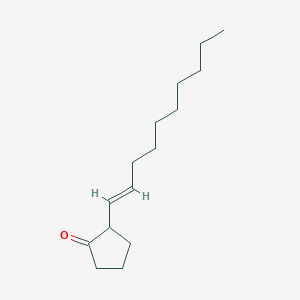
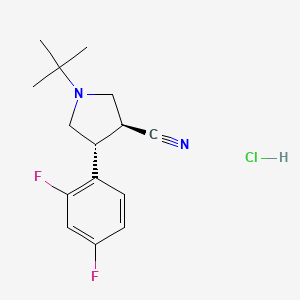

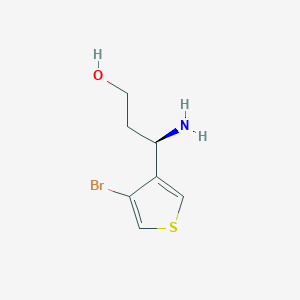
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)

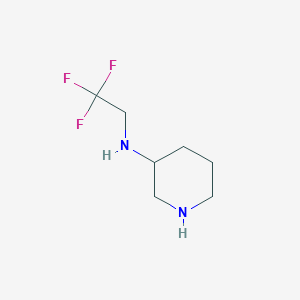
![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
![2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one](/img/structure/B13322035.png)
